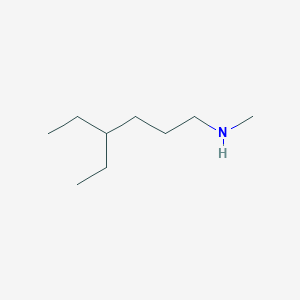
(4-Ethylhexyl)(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethylhexyl)(methyl)amine is an organic compound with the molecular formula C9H21N It is a secondary amine, characterized by the presence of an ethylhexyl group and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylhexyl)(methyl)amine can be achieved through several methods. One common approach involves the reductive amination of 4-ethylhexanone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor system. This method ensures efficient mixing and reaction of the starting materials, leading to higher yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
化学反応の分析
Types of Reactions
(4-Ethylhexyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted amine derivatives .
科学的研究の応用
(4-Ethylhexyl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals
作用機序
The mechanism of action of (4-Ethylhexyl)(methyl)amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
(4-Ethylhexyl)amine: Similar structure but lacks the methyl group.
(4-Ethylhexyl)(ethyl)amine: Contains an ethyl group instead of a methyl group.
(4-Ethylhexyl)(propyl)amine: Contains a propyl group instead of a methyl group
Uniqueness
(4-Ethylhexyl)(methyl)amine is unique due to its specific combination of an ethylhexyl group and a methyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
特性
分子式 |
C9H21N |
|---|---|
分子量 |
143.27 g/mol |
IUPAC名 |
4-ethyl-N-methylhexan-1-amine |
InChI |
InChI=1S/C9H21N/c1-4-9(5-2)7-6-8-10-3/h9-10H,4-8H2,1-3H3 |
InChIキー |
FKGWFWDQBCHHOA-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CCCNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


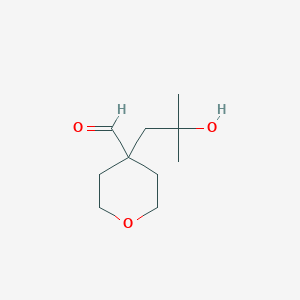
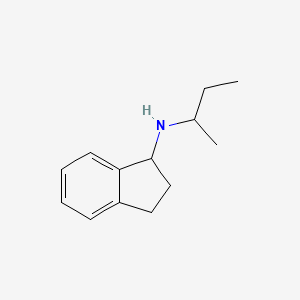

![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B13249282.png)
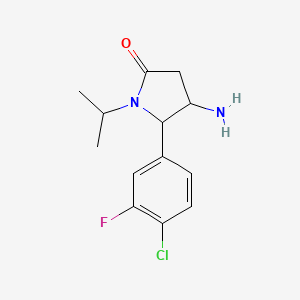
![2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13249292.png)
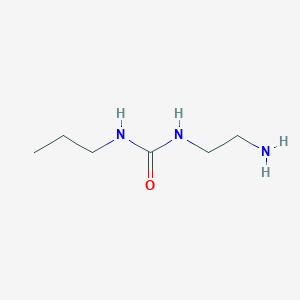
![2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B13249307.png)
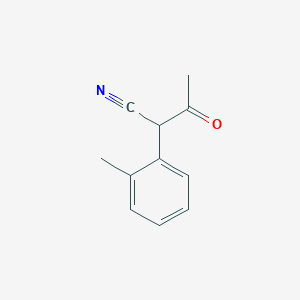
![(2-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13249318.png)
![4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13249322.png)
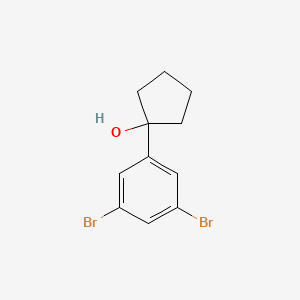

![3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13249342.png)
